[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate
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Overview
Description
Preparation Methods
The synthesis of lagociclovir valactate involves a five-step process starting from 2-amino-6-chloropurine . The key steps include:
N-glycosylation: of a 2-deoxyfluorosugar, which requires separation of α- and β-anomers.
Deprotection: of the penultimate intermediate by hydrogenation.
The synthesis is performed at a kilogram scale, and the target nucleoside prodrug is isolated as the hemisulphate salt with an overall yield of 23% .
Chemical Reactions Analysis
Lagociclovir valactate undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .
Scientific Research Applications
Lagociclovir valactate has several scientific research applications:
Mechanism of Action
Lagociclovir valactate exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . This inhibition prevents the replication of the viral DNA, thereby reducing the viral load in infected individuals . The molecular targets involved include the viral reverse transcriptase enzyme and the viral DNA polymerase .
Comparison with Similar Compounds
Lagociclovir valactate is unique compared to other similar compounds due to its high oral bioavailability and potent antiviral activity . Similar compounds include:
Entecavir: Another nucleoside analogue used in the treatment of hepatitis B virus infections.
Tenofovir: A nucleotide analogue with antiviral properties against hepatitis B virus and human immunodeficiency virus.
Lamivudine: A nucleoside analogue used in the treatment of hepatitis B virus and human immunodeficiency virus.
Lagociclovir valactate stands out due to its specific chemical structure, which allows for efficient oral administration and potent antiviral activity .
Properties
Molecular Formula |
C19H27FN6O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C19H27FN6O6/c1-8(2)12(21)17(29)31-9(3)16(28)30-6-11-10(20)5-19(4,32-11)26-7-23-13-14(26)24-18(22)25-15(13)27/h7-12H,5-6,21H2,1-4H3,(H3,22,24,25,27)/t9-,10?,11+,12-,19-/m0/s1 |
InChI Key |
XUTNISDSBRAGBF-AVJOYXMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC[C@@H]1C(C[C@@](O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)OC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(=O)OCC1C(CC(O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)N |
Origin of Product |
United States |
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